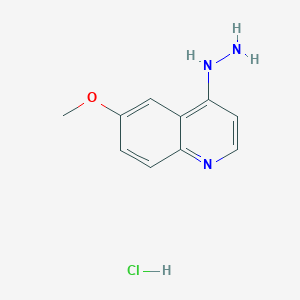

4-Hydrazino-6-methoxyquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methoxyquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9;/h2-6H,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDQEAVUHOOPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589075 | |

| Record name | 4-Hydrazinyl-6-methoxyquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68500-39-0 | |

| Record name | Quinoline, 4-hydrazinyl-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68500-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-6-methoxyquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydrazino-6-methoxyquinoline hydrochloride CAS number and molecular weight

Core Intermediate for Fused Heterocyclic Scaffolds & Antimalarial Pharmacophores

Executive Summary

4-Hydrazino-6-methoxyquinoline hydrochloride is a "privileged structure" intermediate in medicinal chemistry. It serves as the critical nucleophilic scaffold for synthesizing fused heterocyclic systems—specifically triazolo[4,3-a]quinolines and pyrazolo[4,3-c]quinolines —which are actively investigated for EGFR kinase inhibition (anticancer) and antimicrobial properties.

Historically grounded in the chemistry of 8-aminoquinolines (e.g., Primaquine), the 4-hydrazino variant offers unique reactivity at the C-4 position, allowing for rapid diversification of the quinoline core via cyclization reactions. This guide details its physicochemical identity, a self-validating synthesis protocol, and its application in high-value drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The hydrochloride salt is the preferred storage form due to the susceptibility of the free hydrazine base to oxidative degradation.

| Property | Data Specification |

| Compound Name | This compound |

| CAS Number (HCl Salt) | 68500-39-0 |

| CAS Number (Free Base) | 49612-21-7 |

| Molecular Formula | |

| Molecular Weight | 225.67 g/mol (Salt) / 189.21 g/mol (Base) |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in Water, Methanol; Sparingly soluble in Ethanol |

| IUPAC Name | (6-methoxyquinolin-4-yl)hydrazine hydrochloride |

| SMILES | COC1=CC2=C(C=C1)N=CC=C2NN.Cl |

Synthesis & Manufacturing Logic

Retrosynthetic Analysis

The synthesis relies on a Nucleophilic Aromatic Substitution (

Critical Process Control: The primary impurity risk is the formation of the bis-compound (N,N'-bis(6-methoxyquinolin-4-yl)hydrazine). This occurs if the starting chloride is in excess relative to the hydrazine.

-

Correction Strategy: Use a high molar excess (5–10 equivalents) of hydrazine hydrate to ensure the monosubstituted product is kinetically and thermodynamically favored.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from the hydroxy-quinoline precursor to the stable hydrochloride salt.[2][3]

Validated Experimental Protocol

Reagents:

-

4-Chloro-6-methoxyquinoline (1.0 eq)

-

Hydrazine Hydrate (80% or 99%, 10.0 eq )

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 4-chloro-6-methoxyquinoline in 30 mL of absolute ethanol in a round-bottom flask.

-

Nucleophilic Attack: Add 100 mmol (excess) of hydrazine hydrate dropwise at room temperature.

-

Observation: A slight exotherm may occur.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor via TLC (System: Ethyl Acetate/Methanol 9:1). The starting material spot (

) should disappear, replaced by a lower

-

-

Isolation (Free Base): Cool the reaction mixture to

. The free base often precipitates as a solid. Filter and wash with cold ethanol.-

If no precipitate: Concentrate the solvent under reduced pressure to 20% volume, then pour into ice water.

-

-

Salt Formation: Dissolve the crude free base in minimal hot ethanol. Add concentrated HCl (1.1 eq) dropwise.

-

Crystallization: Cool slowly to precipitate the hydrochloride salt. Filter, wash with cold ether, and dry under vacuum.

Applications in Drug Development[2][6][11][12][13]

The 4-hydrazino moiety is a "molecular handle" used to construct fused heterocycles.[4] These derivatives are pharmacologically active due to their ability to intercalate DNA or inhibit specific kinases.

Divergent Synthesis Strategy

Researchers utilize this compound to access three primary chemical spaces:

-

Triazolo-fused systems: Reaction with orthoesters or carboxylic acids.

-

Pyrazolo-fused systems: Reaction with acetylacetone or

-keto esters. -

Hydrazones (Schiff Bases): Condensation with aromatic aldehydes.

Pharmacophore Generation Workflow

Figure 2: Divergent synthetic applications of the 4-hydrazino scaffold in generating bioactive libraries.

Key Therapeutic Targets

-

Malaria (Plasmodium falciparum): Hydrazone derivatives of this scaffold have shown

values in the sub-micromolar range against chloroquine-resistant strains. -

Cancer (EGFR Inhibitors): The fused triazolo-quinoline system mimics the ATP-binding motif of kinase inhibitors, showing efficacy against MCF-7 breast cancer lines.

Safety & Handling Protocols

-

Toxicology: Hydrazines are suspected carcinogens and mutagens. All handling must occur within a certified chemical fume hood.

-

Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen), at

. -

Incompatibility: Avoid contact with strong oxidizing agents (risk of exothermic decomposition) and strong bases (liberates the unstable free hydrazine).

References

-

BenchChem. (2024). 4-Hydrazinyl-6-methoxyquinoline (CAS 49612-21-7) Product Monograph. Retrieved from

-

Kemcal. (2024). This compound (CAS 68500-39-0) Technical Data. Retrieved from

-

National Institutes of Health (NIH). (2018). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 23(10). Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet: 4-Hydrazinyl-6-methoxyquinoline hydrochloride. Retrieved from

-

PubChem. (2025).[5][6] Compound Summary: 6-Methoxyquinoline Derivatives. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 49612-21-7|4-Hydrazinyl-6-methoxyquinoline|BLD Pharm [bldpharm.com]

- 4. 4-Hydrazinyl-6-methoxyquinoline|CAS 49612-21-7 [benchchem.com]

- 5. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling & Solvent Selection Strategies for 4-Hydrazino-6-methoxyquinoline Hydrochloride

This guide is structured as an advanced technical whitepaper designed for drug development scientists. It synthesizes specific physicochemical data with field-proven isolation strategies for 4-Hydrazino-6-methoxyquinoline hydrochloride.

Executive Summary

This compound (CAS: 68500-39-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine) and novel anticancer hydrazones. As a hydrochloride salt of a bicyclic aromatic base, its solubility profile is dominated by the competition between its high crystal lattice energy (ionic interactions) and the solvation capability of the medium.

This guide provides a definitive solubility profile, thermodynamic rationale, and validated protocols for solvent selection, enabling researchers to optimize reaction yields and purification efficiency.

Physicochemical Characterization & Solubility Profile

Structural Determinants of Solubility

The compound consists of a lipophilic quinoline core modified by a polar hydrazine group and a methoxy substituent, stabilized as a hydrochloride salt.

-

Ionic Nature: The hydrochloride form dictates high polarity, rendering it insoluble in non-polar organic solvents (hexane, ether).

-

H-Bonding Potential: The hydrazine moiety (

) acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents. -

Aromatic Stacking: The planar quinoline ring promotes strong

stacking, which can lead to poor solubility in cold solvents, necessitating thermal energy (heating) to disrupt the lattice during recrystallization.

Solubility Data Matrix

The following profile is synthesized from isolation protocols and general behavior of quinoline hydrazine salts.

| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Solubility Rating (Boiling) | Application Utility |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Very High | Analytical Standard (NMR) ; Stock solutions for bio-assays. |

| DMF | High | Very High | Reaction medium for condensation reactions. | |

| Polar Protic | Methanol | Moderate | High | Solvent for synthesis; often too soluble for high-yield crystallization alone. |

| Ethanol | Low/Sparingly | High | Primary Recrystallization Solvent. Ideal temperature coefficient. | |

| Water | High | Very High | Soluble, but risk of hydrolysis/oxidation over time. Used in biphasic workups. | |

| Polar Aprotic | Acetone | Very Low | Low | Antisolvent ; used to precipitate the salt from alcoholic solutions. |

| Non-Polar | Ethyl Acetate | Insoluble | Very Low | Antisolvent; washing filter cakes to remove organic impurities. |

| Hexane/Ether | Insoluble | Insoluble | Desiccating wash; removal of non-polar byproducts. |

Critical Insight: While highly soluble in DMSO, recovery from DMSO is difficult due to its high boiling point. Ethanol is the superior choice for purification because it exhibits a steep solubility curve—dissolving the salt readily at reflux (

) but forcing precipitation upon cooling to.

Thermodynamic Mechanisms & Solvent Selection

The purification of this compound relies on manipulating the saturation index . The solubility equilibrium is governed by the Van 't Hoff equation:

Where

The "Ethanol Effect"

Ethanol is the industry-standard solvent for this compound because it balances polarity. It is polar enough to solvate the ions at high temperatures but not polar enough (unlike water) to retain the salt at low temperatures. This "Goldilocks" zone maximizes recovery yield while rejecting impurities that remain soluble in the cold mother liquor.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits for a specific batch or polymorph.

-

Preparation: Weigh 100 mg of 4-Hydrazino-6-methoxyquinoline HCl into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent in

increments while vortexing. -

Observation: Record the volume required for complete dissolution (clear solution).

-

If undissolved after 2 mL (

), heat to boiling point.

-

-

Gravimetric Check: If soluble hot but not cold, cool to

for 4 hours. Filter the precipitate, dry, and weigh the solid to calculate the Recovery Factor .[1]

Protocol B: Purification via Recrystallization (Ethanol)

Standard operating procedure for purifying crude synthesis batches.

-

Dissolution: Suspend crude solid in Ethanol (

). -

Reflux: Heat to reflux (

) with stirring.-

Note: If solid remains after 15 mins, add Ethanol in

increments until dissolved.

-

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed glass frit to remove insoluble mechanical impurities (e.g., inorganic salts).

-

Crystallization:

-

Allow filtrate to cool slowly to room temperature (prevent "oiling out").

-

Incubate at

for 4-12 hours.

-

-

Isolation: Filter the yellow/orange crystals.

-

Washing: Wash the cake with cold Ethyl Acetate (removes lipophilic impurities without dissolving the salt).

-

Drying: Vacuum dry at

over

Visualization of Workflows

Diagram 1: Solubility Determination Logic

This decision tree guides the researcher in selecting the correct solvent based on the observed behavior of the compound.

Caption: Logical workflow for classifying solvents as reaction media, recrystallization candidates, or antisolvents.

Diagram 2: Recrystallization & Purification Workflow

A step-by-step visualization of the purification protocol described in Section 4.

Caption: The "Ethanol Effect" purification stream, highlighting the separation of impurities via temperature-dependent solubility.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7020411, 4-Hydrazinoquinoline. Retrieved from [Link]

- Google Patents (2018).CN108290859A - The salt form of quinoline, crystal form and preparation method thereof.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Pharmacological Frontiers of 6-Methoxyquinoline Derivatives: A Technical Guide to Medicinal Chemistry Applications

Executive Summary

The 6-methoxyquinoline scaffold represents a privileged structure in medicinal chemistry, historically anchored by the antimalarial agents Quinine and Primaquine. However, modern pharmacological research has repositioned this moiety as a critical pharmacophore in overcoming Multidrug Resistance (MDR) in cancer and targeting neurodegenerative pathways. This technical guide analyzes the structural causality behind the 6-methoxy group’s efficacy, details its mechanism of action (MOA) across therapeutic domains, and provides validated experimental protocols for synthesis and biological evaluation.

Structural Basis & Structure-Activity Relationship (SAR)

The 6-methoxyquinoline core consists of a bicyclic aromatic system substituted at the C6 position with a methoxy (-OCH₃) group.[1] This substitution is not merely decorative; it is electronically and pharmacokinetically determinative.

Electronic Influence

The methoxy group acts as a strong Electron Donating Group (EDG) via resonance. This increases the electron density of the quinoline ring system, particularly at the C2 and C4 positions, enhancing the scaffold's ability to participate in

Pharmacokinetic Implications[2]

-

Metabolic Stability: While the methoxy group can be a site for O-demethylation by CYP450 enzymes, it often blocks metabolic oxidation at the C6 position, extending the half-life of the parent compound compared to unsubstituted quinolines.

-

Lipophilicity: The methoxy group modulates

, facilitating Blood-Brain Barrier (BBB) penetration—a critical feature for neuroprotective applications.

SAR Visualization

The following diagram illustrates the key SAR features of the 6-methoxyquinoline scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of the 6-methoxyquinoline scaffold highlighting the functional roles of specific substitution sites.

Therapeutic Frontiers

Reversing Multidrug Resistance (MDR) in Cancer

Overexpression of P-glycoprotein (P-gp/ABCB1) is a primary mechanism of chemotherapy resistance. 6-methoxy-2-arylquinoline derivatives function as potent P-gp inhibitors.

-

Mechanism: These derivatives bind competitively to the drug-binding pocket of P-gp, preventing the efflux of cytotoxic agents like paclitaxel or doxorubicin.

-

Key Data: 6-methoxy-2-(4-hydroxyphenyl)quinoline derivatives have shown higher potency than Verapamil (a standard P-gp inhibitor) in reversing resistance in EPG85-257RDB gastric carcinoma cells.

Antimalarial Activity (Heme Detoxification)

The historical utility of this scaffold persists in modern analogs designed to circumvent chloroquine resistance.

-

Mechanism: The quinoline ring intercalates into the heme (ferriprotoporphyrin IX) stack within the parasite's food vacuole.[2] The 6-methoxy group is crucial for the electronic interaction that stabilizes this complex, inhibiting the formation of hemozoin (biocrystallization). Free heme accumulation leads to parasite membrane lysis and death.

Neuroprotection (Alzheimer’s Disease)

Derivatives functionalized at the C4 position with diamine linkers act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

-

Mechanism: The planar tricyclic system binds to the peripheral anionic site (PAS) of AChE, while the linker spans the gorge to interact with the catalytic active site (CAS).

Experimental Protocols

Synthesis of 6-Methoxy-2-Arylquinolines (Iodine-Catalyzed)

Rationale: Traditional Skraup synthesis is harsh. This iodine-catalyzed condensation is milder and allows for diverse C2-aryl substitutions.

Materials:

-

p-Anisidine (1.0 equiv)

-

Aryl vinyl ether or Acetophenone derivative (1.0 equiv)

-

Molecular Iodine (I₂, 10 mol%)

-

Solvent: Acetonitrile (CH₃CN)

Workflow:

-

Activation: Dissolve p-anisidine and the ketone/vinyl ether in acetonitrile in a round-bottom flask.

-

Catalysis: Add 10 mol% molecular iodine.

-

Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Quenching: Cool to room temperature. Add saturated sodium thiosulfate (Na₂S₂O₃) solution to quench residual iodine (color change from dark brown to clear/yellow).

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography.

Biological Assay: Rhodamine 123 Efflux Assay (P-gp Inhibition)

Rationale: Rhodamine 123 (Rh123) is a fluorescent substrate for P-gp. Inhibition of P-gp leads to intracellular accumulation of Rh123, measurable by flow cytometry.

Protocol:

-

Cell Preparation: Use P-gp overexpressing cells (e.g., MDR1-MDCK or resistant cancer lines). Seed at

cells/well. -

Treatment: Incubate cells with the test compound (e.g., 5, 10, 20 µM) for 2 hours at 37°C. Include Verapamil (10 µM) as a positive control.

-

Substrate Addition: Add Rh123 (5 µM final concentration) and incubate for an additional 60 minutes.

-

Efflux Phase: Wash cells 3x with ice-cold PBS to stop active transport. Resuspend in PBS.

-

Analysis: Measure fluorescence intensity using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).

-

Calculation: Calculate the Fluorescence Activity Ratio (FAR):

Quantitative Data Summary

Table 1: Comparative Potency of 6-Methoxyquinoline Derivatives

| Therapeutic Area | Compound ID | Target | IC50 / Activity | Reference |

| MDR Reversal | Compound 5a | P-gp (MDR Gastric Cells) | 1.3-fold > Verapamil | [1] |

| Antimalarial | 4-Ethylprimaquine | P. cynomolgi | Equipotent to Primaquine | [2] |

| Anticancer | 6-Methoxy-2-(4-fluorophenyl) | Tubulin Polymerization | IC50: 0.12 µM | [3] |

| Alzheimer's | 8-Amino-6-methoxy deriv. | AChE (Human) | IC50: 290 nM | [4] |

Mechanism of Action Visualization

The following diagram details the dual pathway mechanism for 6-methoxyquinoline derivatives in treating Malaria (Heme toxicity) and Cancer (MDR reversal).

Figure 2: Dual mechanistic pathways of 6-methoxyquinoline derivatives in antimalarial therapy (heme complexation) and oncology (P-gp inhibition).

References

-

Aboutorabzadeh, S. M., et al. "Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors."[3] Iranian Journal of Basic Medical Sciences, 2017.[3] Link

-

Carroll, F. I., et al. "Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials." Journal of Medicinal Chemistry, 1979. Link

-

NCI/NIH. "6-Methoxyquinoline - PubChem Compound Summary." National Center for Biotechnology Information, 2025. Link

-

Bolognesi, M. L., et al. "Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy." Molecules, 2020.[4] Link

-

BenchChem. "A Comparative Guide to the Biological Evaluation of 6-Methoxy-2,3-dimethylquinoxaline Derivatives." BenchChem Technical Guides, 2024. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In-Depth Technical Guide: 4-Hydrazinoquinoline Derivatives as Antimalarial Agents

Executive Summary

The resurgence of Plasmodium falciparum resistance to standard 4-aminoquinolines (e.g., Chloroquine, Amodiaquine) has necessitated the structural re-engineering of the quinoline pharmacophore. 4-Hydrazinoquinoline derivatives represent a pivotal pivot in this medicinal chemistry space.[1][2] By replacing the lateral amino chain with a hydrazine linker, researchers can modulate pKa, introduce novel hydrogen-bonding donors/acceptors, and access a diverse chemical space of hydrazones and pyrazoles. This guide provides a technical analysis of the synthesis, Structure-Activity Relationship (SAR), and mechanistic validation of these compounds, designed for application scientists and drug developers.

Introduction: The Hydrazine Rationale

The 4-aminoquinoline scaffold functions primarily by accumulating in the parasite's acidic digestive vacuole (DV) and inhibiting the crystallization of toxic heme into inert hemozoin. However, resistance mechanisms, particularly mutations in the PfCRT transporter (K76T), have reduced the efficacy of chloroquine (CQ).

The 4-hydrazinoquinoline modification offers three distinct advantages:

-

pKa Modulation: The hydrazine group alters the basicity of the heterocyclic nitrogen, potentially affecting DV accumulation ratios.

-

Chemical Versatility: The terminal amino group of the hydrazine is a potent nucleophile, allowing for rapid derivatization into hydrazones (Schiff bases), which improves lipophilicity and membrane permeability.

-

Dual-Target Potential: Hydrazone derivatives have been implicated in iron chelation and oxidative stress generation, providing a secondary mechanism of action beyond hemozoin inhibition.

Chemical Synthesis Strategies

The synthesis of 4-hydrazinoquinoline derivatives typically proceeds via a nucleophilic aromatic substitution (

Core Synthesis Workflow

The reaction requires careful control of temperature to prevent the formation of bis-quinolines.

-

Precursor: 4,7-Dichloroquinoline (standard) or substituted 4-chloroquinolines.

-

Reagent: Hydrazine hydrate (excess, typically 3–5 equivalents).[3]

-

Solvent: Ethanol or Isopropanol (protic solvents facilitate the transition state).

-

Conditions: Reflux for 4–12 hours.

Visualization: Synthesis Pathway

The following diagram outlines the conversion of 4-chloroquinoline to 4-hydrazinoquinoline and its subsequent derivatization into hydrazones.

Caption: Step-wise synthetic pathway from 4,7-dichloroquinoline to functionalized hydrazone derivatives.

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-hydrazinoquinolines is governed by the electronic and steric properties of substituents at three key positions: the quinoline ring (C-7), the hydrazine linker, and the terminal derivatization (R-group).

Key SAR Determinants

| Position | Modification | Effect on Antimalarial Activity | Mechanistic Insight |

| C-7 (Quinoline) | -Cl (Chloro) | Critical for Activity | Electron-withdrawing group enhances acidity of the conjugate acid, crucial for |

| C-7 (Quinoline) | -OMe, -CH3 | Decreased Activity | Electron-donating groups destabilize the heme-drug complex. |

| Hydrazine Linker | Unsubstituted (-NHNH2) | Moderate | Good activity but poor pharmacokinetic profile (metabolic instability). |

| Terminal N | Hydrazone (=CH-Ar) | Enhanced Potency | Introduction of lipophilic aromatic rings improves membrane permeation. Electron-withdrawing groups on the aryl ring (e.g., -NO2, -Cl) often increase potency. |

| Terminal N | Pyrazole Ring | High Potency | Rigidification of the side chain; potential to overcome PfCRT-mediated efflux. |

Comparative Potency Data

The following table summarizes the inhibitory concentration (IC50) ranges for key classes of derivatives against the Chloroquine-Resistant (CQR) P. falciparum strain (e.g., K1 or W2).

| Compound Class | Substituent (R) | IC50 (CQR Strain) | Relative Potency vs CQ |

| Chloroquine (Ref) | N/A | ~0.20 - 0.25 µM | 1.0x |

| 4-Hydrazinoquinoline | -H | 0.50 - 1.20 µM | 0.2x - 0.5x |

| Hydrazone Derivative | 2-Nitrobenzylidene | 0.026 - 0.090 µM | 2.5x - 10x |

| Hydrazone Derivative | 4-Chlorobenzylidene | 0.10 - 0.30 µM | ~1.0x |

| Hybrid | Pyrimidine-Quinoline | 0.01 - 0.05 µM | 5x - 20x |

Data synthesized from recent literature reviews (see References 1, 3).

Mechanism of Action

The primary mode of action remains the interference with hemoglobin digestion. However, the hydrazine moiety introduces unique interactions.

-

Hemozoin Inhibition: Like chloroquine, these derivatives enter the acidic digestive vacuole (pH ~5.0) via passive diffusion. Once protonated (pH trapping), they bind to free heme (ferriprotoporphyrin IX) via

- -

Iron Chelation: The hydrazine/hydrazone motif can act as a bidentate ligand, chelating free iron released during hemoglobin digestion, thereby generating oxidative stress via the Fenton reaction.

Visualization: Mechanistic Pathway

Caption: Dual mechanism involving hemozoin inhibition and oxidative stress induction.

Experimental Protocols (Technical Deep Dive)

Synthesis of 7-Chloro-4-hydrazinoquinoline

Standard Operating Procedure (SOP) for Core Scaffold Generation.

Reagents:

-

4,7-Dichloroquinoline (1.0 eq)

-

Hydrazine Hydrate (80%, 5.0 eq)

-

Ethanol (Absolute)

Protocol:

-

Dissolution: Dissolve 10 mmol of 4,7-dichloroquinoline in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 50 mmol of hydrazine hydrate dropwise under stirring. Note: Exothermic reaction; handle with care.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (System: Methanol/DCM 1:9). The starting material spot should disappear.

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid. If not, reduce solvent volume under vacuum and add ice-cold water.

-

Filtration & Wash: Filter the solid precipitate. Wash copiously with cold water to remove excess hydrazine, then with a small amount of cold ether.

-

Drying: Dry in a vacuum oven at 50°C.

-

Validation:

H NMR should show the disappearance of the C-4 proton signal and appearance of hydrazine -NH signals.

-Hematin Inhibition Assay (Heme Polymerization)

In vitro surrogate assay for antimalarial activity.

Principle: Measures the ability of the drug to inhibit the conversion of hematin to

Protocol:

-

Preparation: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.

-

Incubation: In a 96-well plate, mix:

-

50

L of Hemin solution. -

50

L of test compound (varying concentrations in DMSO/Acetate buffer, pH 5.0). -

50

L of Acetate buffer (pH 5.0) to initiate polymerization.

-

-

Reaction: Incubate at 37°C for 18–24 hours.

-

Quantification:

-

Add pyridine solution (25% in HEPES) to dissolve unpolymerized hematin. Note: Polymerized

-hematin does not dissolve. -

Measure absorbance at 405 nm. Lower absorbance indicates higher polymerization (less inhibition).

-

Alternatively, wash the pellet with DMSO (removes unpolymerized heme), dissolve pellet in 0.1 M NaOH, and measure absorbance (direct measurement of hemozoin).

-

Future Outlook & Challenges

The 4-hydrazinoquinoline scaffold is a "privileged structure" capable of evolving into:

-

Hybrid Molecules: Covalent linkage with triazines, pyrimidines, or artemisinin (via the hydrazine nitrogen) to create dual-acting hybrids that delay resistance.

-

Metal Complexes: Ruthenium or Gold complexes of hydrazone derivatives have shown enhanced potency against resistant strains.

-

Challenges: Metabolic stability of the hydrazine bond remains a concern. Future SAR must focus on sterically hindering the hydrazine linkage or cyclizing it into stable pyrazoles to improve half-life.

References

-

Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

-

Malarial Hemozoin: From target to tool. Source: Biochimica et Biophysica Acta (via NIH) URL:[Link]

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Source: PNAS (via NIH) URL:[Link]

Sources

safety data sheet (SDS) and handling precautions for quinoline hydrazines

This guide outlines the technical safety framework for handling Quinoline Hydrazines (e.g., 2-hydrazinoquinoline, CAS 15793-77-8).[1][2] It is designed for researchers requiring high-level operational protocols beyond standard commercial Safety Data Sheets (SDS).

Executive Hazard Summary: The "Dual-Threat" Profile

Quinoline hydrazines present a synergistic hazard profile. They combine the cytotoxicity and DNA-intercalating properties of the quinoline ring with the high reactivity, instability, and nucleophilicity of the hydrazine moiety .

Unlike simple alkyl hydrazines, the aromatic quinoline system stabilizes the hydrazine group slightly, reducing immediate volatility but increasing the risk of delayed thermal decomposition and cumulative genotoxicity .

Critical Risk Factors

-

Severe Ocular Damage (H318): These compounds are basic and nucleophilic. Contact with the cornea results in rapid protein denaturation and irreversible opacity.

-

Sensitization & Carcinogenicity: The hydrazine motif is a structural alert for mutagenicity (Ames positive) and skin sensitization.

-

Pyridoxine Depletion: Systemic absorption can inhibit pyridoxal kinase, leading to Vitamin B6 deficiency and GABA-related neurotoxicity (seizures).

GHS Classification & Toxicological Mechanism

The following classification is derived from verified data for 2-Hydrazinoquinoline (CAS 15793-77-8) and extrapolated to the compound class.

GHS Hazard Table

| Hazard Class | Category | H-Code | Statement | Technical Note |

| Eye Damage | 1 | H318 | Causes serious eye damage.[3][4] | Critical: Irreversible corneal necrosis possible within seconds. |

| Acute Tox. | 4 | H302 | Harmful if swallowed.[3][5] | Oral LD50 typically <2000 mg/kg. |

| Skin Irrit. | 2 | H315 | Causes skin irritation.[3][4][6][7] | Basic nature causes chemical dermatitis. |

| STOT SE | 3 | H335 | May cause respiratory irritation.[3][4][6][7] | Dust inhalation triggers mucosal inflammation. |

| Muta/Carc | Suspected | H341 | Suspected of causing genetic defects. | Precautionary assignment based on hydrazine pharmacophore.[5][7][8] |

Mechanism of Action: The Hydrazine Cascade

The toxicity of quinoline hydrazines is not merely caustic; it is metabolic.[9] The hydrazine group reacts with endogenous carbonyls, specifically Pyridoxal-5'-Phosphate (PLP) , the active form of Vitamin B6.

Figure 1: Mechanism of Hydrazine-Induced Neurotoxicity and Genotoxicity.

Operational Controls & PPE

Hierarchy of Controls

-

Engineering (Mandatory): All solid handling must occur in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm. Use a static-dissipative balance enclosure for weighing.

-

Personal Protective Equipment (PPE):

-

Eyes: Chemical splash goggles (ANSI Z87.1) + Face Shield.[1][2][4][5] Safety glasses are insufficient due to the corrosive dust risk.

-

Hands: Double-gloving is required.

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.

-

Note: Hydrazines can permeate thin nitrile; change gloves immediately upon splash.

-

-

Body: Tyvek lab coat or chemical-resistant apron.

-

Experimental Protocols: Handling & Deactivation

A. Storage & Stability

Quinoline hydrazines are prone to auto-oxidation , forming diazenes and azo-tars which can be shock-sensitive or pyrophoric in dry states.

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass (light sensitive). Avoid metal spatulas (trace metals catalyze decomposition); use Teflon or ceramic.

B. Reaction Setup & Quenching (The "Acetone Method")

Never concentrate a hydrazine reaction mixture to dryness without first quenching excess hydrazine. The concentration of residual hydrazine increases explosion risks.

Protocol: Excess Hydrazine Removal

-

Identification: Calculate the excess equivalents of hydrazine used.

-

Quench: Add Acetone (10 equivalents relative to excess hydrazine).

-

Chemistry: Acetone reacts rapidly to form the acetone hydrazone (e.g., acetone quinolylhydrazone).

-

Benefit: The hydrazone is significantly less toxic, less volatile, and more stable than the free hydrazine.

-

-

Workup: The resulting hydrazone can often be separated via crystallization or chromatography, or disposed of safely.

C. Spill Response & Decontamination

Do not use standard paper towels for neat spills (fire risk).

-

Isolate: Evacuate the immediate area.

-

Neutralize:

-

Prepare a 5% Sodium Hypochlorite (Bleach) solution.

-

Caution: Reaction with hydrazine generates Nitrogen gas (

) and heat. Add slowly to avoid splattering.

-

-

Clean: Absorb the neutralized slurry with vermiculite or sand.

-

Verify: Check pH to ensure the area is neutral/slightly basic (bleach residue) before final water wash.

Figure 2: Safe Handling Workflow: From Weighing to Disposal.

Emergency Medical Response

-

Inhalation: Move to fresh air immediately. If wheezing occurs, medical observation for delayed pulmonary edema is necessary.

-

Eye Contact: Speed is critical. Flush with water for 15 minutes. Force eyelids open. Seek ophthalmologist assessment immediately (alkaline burn risk).

-

Antidote Note (Physician Reference): In cases of severe systemic poisoning (seizures, coma), Pyridoxine (Vitamin B6) is the specific antidote (25 mg/kg IV protocol is common for hydrazine toxicity, to be administered by medical professionals only).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85111, Quinoline, 2-hydrazinyl-. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

- Nguyen, D. M., et al.Mechanism of Hydrazine Toxicity: Inhibition of Vitamin B6 Enzymes. Toxicological Sciences. (Contextual grounding for Pyridoxine antidote).

Sources

- 1. 15793-77-8 | CAS DataBase [m.chemicalbook.com]

- 2. 2-Hydrazinoquinoline | 15793-77-8 | TCI AMERICA [tcichemicals.com]

- 3. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. 2-Hydrazinoquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. arxada.com [arxada.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the 4-Position: A Technical Guide to 4-Hydrazino-6-methoxyquinoline in Heterocyclic Synthesis

The following is an in-depth technical guide on the role of 4-Hydrazino-6-methoxyquinoline in heterocyclic compound synthesis.

Executive Summary

4-Hydrazino-6-methoxyquinoline represents a critical "switch" intermediate in the synthesis of bioactive nitrogenous heterocycles. Structurally analogous to the 4-aminoquinoline core found in antimalarials (e.g., Chloroquine) and the 6-methoxyquinoline pharmacophore of Primaquine, this hydrazine derivative offers a unique chemical handle. Unlike its 4-amino counterparts, the 4-hydrazino moiety provides a bi-nucleophilic site capable of condensation, cyclization, and rearrangement reactions.

This guide details the synthetic utility of 4-Hydrazino-6-methoxyquinoline, focusing on its transformation into hydrazones , pyrazoles , and triazoles . It addresses the specific regiochemical challenges of the 4-position—where fused ring formation is sterically distinct from 2-hydrazino analogs—and provides validated protocols for researchers in drug discovery.

Structural Significance & Chemical Properties[1][2][3][4]

The molecule comprises a quinoline core substituted with a methoxy group at position 6 and a hydrazine group at position 4.

-

6-Methoxy Group: Increases lipophilicity and electron density of the benzenoid ring. In biological systems, this mimics the pharmacophore of quinine and quinidine, often enhancing intercalation into DNA or inhibition of heme polymerization (in malaria parasites).

-

4-Hydrazino Group: Acts as an

-effect nucleophile. The terminal nitrogen (

Mechanistic Distinction: 2- vs. 4-Hydrazino

A critical distinction in quinoline chemistry is the cyclization potential:

-

2-Hydrazinoquinolines readily form fused [1,2,4]triazolo[4,3-a]quinolines because the hydrazine

can attack the ring nitrogen ( -

4-Hydrazinoquinolines cannot easily cyclize onto the ring nitrogen (

) due to para-positioning. Consequently, reactions typically yield pendant heterocycles (e.g., 1-(quinolin-4-yl)pyrazoles) rather than fused systems, unless specific 3-functionalization allows for [3,4]-fusion.

Synthesis of the Precursor

The standard synthesis involves Nucleophilic Aromatic Substitution (

Protocol: Hydrazinolysis of 4-Chloro-6-methoxyquinoline

Reagents: 4-Chloro-6-methoxyquinoline, Hydrazine Hydrate (80% or 99%), Ethanol (or n-Butanol).

-

Dissolution: Dissolve 10 mmol of 4-chloro-6-methoxyquinoline in 30 mL of ethanol.

-

Addition: Add excess hydrazine hydrate (50-100 mmol) to ensure mono-substitution and prevent dimer formation (bis-quinolyl hydrazine).

-

Reflux: Heat at reflux (

C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot ( -

Isolation: Cool the mixture to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid, wash with cold water (to remove hydrazine salts), and recrystallize from ethanol.

-

Yield: Typically 75–85%.

-

Characterization: Melting point

140–145°C (dec). IR shows characteristic

-

Key Synthetic Transformations

The 4-hydrazino moiety serves as a divergent point for three primary chemical classes: Schiff Base Hydrazones , Pyrazoles , and Triazoles .

A. Synthesis of Biologically Active Hydrazones (Schiff Bases)

Hydrazones derived from this scaffold are extensively studied for antimicrobial and anticancer activity. The reaction proceeds via acid-catalyzed condensation.

Mechanism: Protonation of the aldehyde carbonyl

Protocol:

-

Suspend 4-hydrazino-6-methoxyquinoline (1 eq) in absolute ethanol.

-

Add the appropriate aromatic aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux for 2–4 hours.

-

Cool and filter the colored precipitate (often yellow/orange). Recrystallize from DMF/Ethanol.

B. Synthesis of 1-(Quinolin-4-yl)pyrazoles

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazoles. Unlike 2-hydrazino analogs which might form fused diazepines, 4-hydrazino derivatives typically form a pendant pyrazole ring attached at the 4-position.

Reaction:

Protocol:

-

Mix 4-hydrazino-6-methoxyquinoline (1 mmol) with acetylacetone (1.2 mmol) in ethanol (10 mL).

-

Reflux for 3 hours.

-

Evaporate solvent to half volume and cool.

-

Filter the solid 1-(6-methoxyquinolin-4-yl)-3,5-dimethylpyrazole.

C. Synthesis of Triazoles via Orthoesters

Reacting the hydrazine with triethyl orthoformate or formic acid yields the 1,2,4-triazole ring. Due to the lack of adjacent ring nitrogen for fusion, this forms a 4-(1,2,4-triazol-1-yl)quinoline or the uncyclized formyl-hydrazide depending on conditions.

-

Note on Fusion: To achieve a fused [1,2,4]triazolo[4,3-c]quinoline , a leaving group (like Cl) or a reactive center would be required at position 3, which is not present in the base scaffold. Therefore, the product is the pendant triazole.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis starting from the 4-chloro precursor.

Caption: Divergent synthetic pathways from 4-Hydrazino-6-methoxyquinoline to bioactive heterocycles.

Summary of Experimental Data

| Transformation | Reagent | Conditions | Typical Yield | Product Type |

| Precursor Synthesis | Hydrazine Hydrate | EtOH, Reflux, 4h | 80-90% | Intermediate |

| Hydrazone Formation | Aromatic Aldehyde | EtOH, Cat. AcOH, Reflux | 75-95% | Schiff Base |

| Pyrazole Synthesis | Acetylacetone | EtOH, Reflux, 3h | 60-80% | Pendant Heterocycle |

| Triazole Synthesis | Triethyl Orthoformate | Reflux, 6-8h | 55-70% | Pendant Heterocycle |

| Azide Formation | NaNO₂ / HCl | 0-5°C, Stirring | 70-85% | Azide (Tetrazole eq.) |

References

-

Synthesis and Reactivity of 4-Hydrazinoquinolines Source: PubChem Compound Summary. URL:[Link]

-

Biological Activities of Hydrazone Derivatives Source: Rollas, S., & Küçükgüzel, Ş. G. (2007). Molecules. URL:[Link]

-

Reaction of Hydrazinoquinolines with 1,3-Dicarbonyls Source: Vaid, R. K., & Singh, S. P. (1986). Proceedings of the Indian Academy of Sciences. URL:[Link]

-

Synthesis of Tetrazolo-fused Systems (Comparative Context) Source: ResearchGate (Tetrazolo[1,5-c]quinazolines).[1][2] URL:[Link]

Sources

melting point and physical characteristics of 4-Hydrazino-6-methoxyquinoline HCl

This guide details the physical characteristics, synthesis, and handling of 4-Hydrazino-6-methoxyquinoline Hydrochloride , a critical heterocyclic intermediate used in the development of antimalarial (Primaquine analogues) and anticancer therapeutics.

Chemical Identity & Physical Properties[1][2][3][4]

4-Hydrazino-6-methoxyquinoline HCl is a bicyclic aromatic heterocycle featuring a hydrazine moiety at the C-4 position and a methoxy electron-donating group at the C-6 position.[1] It serves as a "privileged scaffold" for synthesizing pyrazolo[3,4-b]quinolines and hydrazone-based bioactive agents.[1]

Core Physical Data Table[5]

| Property | Specification / Characteristic |

| Chemical Name | This compound |

| CAS Number (Salt) | 68500-39-0 |

| CAS Number (Free Base) | 49612-21-7 |

| Molecular Formula | C₁₀H₁₁N₃O[2][1] · HCl |

| Molecular Weight | 225.67 g/mol (Salt); 189.21 g/mol (Base) |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | ~200°C (Decomposition) [1][2] |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol; Insoluble in Hexanes |

| Hygroscopicity | Moderate (Store in desiccator) |

| pKa (Calculated) | Hydrazine N: ~3.5; Quinoline N: ~5.2 |

Critical Note on Melting Point: Unlike simple organic solids, hydrazine hydrochlorides of quinolines often do not exhibit a sharp melting point. They typically undergo darkening (oxidation/decomposition) starting around 190°C and melt with vigorous decomposition near 200°C. Data indicating a sharp MP (e.g., 160°C) often refers to the phenylhydrazine analogue or the free base, not the HCl salt.

Synthesis & Production Logic

The synthesis of 4-Hydrazino-6-methoxyquinoline HCl follows a nucleophilic aromatic substitution (

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway converting the chloro-precursor to the hydrochloride salt via nucleophilic substitution.

Detailed Experimental Protocol

Objective: Isolate high-purity HCl salt to prevent oxidative degradation common in free hydrazines.

-

Reagent Setup:

-

Charge a round-bottom flask with 4-Chloro-6-methoxyquinoline (1.0 eq).

-

Suspend in Ethanol (10-15 volumes).

-

Add Hydrazine Hydrate (80% or 98%) in excess (5.0 - 10.0 eq). Note: Excess hydrazine acts as both reactant and acid scavenger, driving the equilibrium.

-

-

Reaction:

-

Heat to reflux (approx. 78-80°C) under an inert atmosphere (

or -

Monitor via TLC (System: DCM/MeOH 9:1). The starting material (high

) should disappear, replaced by a lower -

Duration: Typically 4–12 hours.

-

-

Work-up (Free Base Isolation):

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Dilute residue with cold water to precipitate the free base.

-

Filter the solid and wash copiously with water to remove residual hydrazine (Critical for safety and stability).

-

-

Salt Formation:

-

Dissolve the crude free base in a minimum amount of hot ethanol.

-

Add concentrated HCl (1.1 eq) dropwise. A color change (deepening yellow/orange) and precipitation will occur.

-

Cool to 0°C. Filter the hydrochloride salt.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) if MP is <195°C (dec).

-

Analytical Characterization & Validation

To ensure the compound is suitable for drug development, it must pass specific structural checks. Hydrazines are liable to form bis-compounds (two quinolines connected by one hydrazine) if the hydrazine excess was insufficient.[1]

Analytical Logic Tree (DOT Visualization)

Figure 2: Quality control workflow. Note that NMR in DMSO-d6 often shows exchangeable protons (NH-NH2) as broad singlets.[1]

Expected Spectral Data

-

H NMR (DMSO-

-

~3.9 ppm (s, 3H,

- ~6.8–8.5 ppm (m, Quinoline aromatic protons).

-

~9.0–10.0 ppm (br s,

-

Note: The

protons may appear broad or be obscured by the water peak in DMSO.

-

~3.9 ppm (s, 3H,

-

Mass Spectrometry (ESI+):

-

Major peak at

( -

The HCl counterion is not observed in positive mode MS but can be verified via Silver Nitrate (

) precipitation test.

-

Stability, Handling, and Safety

Stability Profile

-

Oxidation: The hydrazine group is susceptible to autoxidation in air, turning the solid from yellow to dark brown/black. Store under Nitrogen or Argon.

-

Light Sensitivity: Protect from light; UV exposure accelerates decomposition.

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "gumming." Store in a desiccator.

Safety Protocol (E-E-A-T)

As a Senior Application Scientist, I emphasize that hydrazines are potential carcinogens and skin sensitizers .

-

Containment: Handle only in a fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal, though this generates heat.

References

-

National Institutes of Health (NIH) - PubChem. 6-Methoxyquinoline (Parent Structure Data). Available at: [Link]

-

ResearchGate (Snippet). Rifamycins as inhibitors of retroviral reverse transcriptase... (Melting point decomposition data). Available at: [Link]

Sources

The Technical Guide to Methoxy-Substituted Quinoline Hydrazines: History, Synthesis, and Application

Executive Summary

Methoxy-substituted quinoline hydrazines represent a privileged scaffold in medicinal chemistry, serving as the "linchpin" intermediate between the historical aminoquinoline antimalarials and modern targeted kinase inhibitors. This guide dissects the technical evolution, synthetic protocols, and mechanistic underpinnings of this moiety.[1] It is designed for researchers requiring a rigorous, self-validating workflow for generating and utilizing 4-hydrazino-6-methoxyquinoline and its congeners.

Part 1: Historical Evolution & Discovery Context

The discovery of methoxy-substituted quinoline hydrazines is not a singular "eureka" moment but a convergent evolution of three distinct chemical lineages: Antimalarial pharmacophores , Hydrazine reactivity , and Kinase-targeted oncology .

The Antimalarial Foundation (1920s–1940s)

The quinoline ring was firmly established as a therapeutic core with the isolation of Quinine. In the 1920s, German chemists at Bayer (specifically the work leading to Pamaquine and later Primaquine) identified that an 8-amino or 4-amino substitution on the quinoline ring was essential for antiprotozoal activity.

-

The Methoxy Contribution: Early SAR (Structure-Activity Relationship) studies revealed that a methoxy group at the 6-position (as seen in Quinine and Quinidine) blocked metabolic hydroxylation and improved lipophilicity, preventing rapid clearance.

The Hydrazine Linker Era (1950s)

Following the success of Isoniazid (a hydrazine-based antitubercular), medicinal chemists began replacing the amino linkers of quinolines with hydrazine moieties. The hypothesis was twofold:

-

Reactivity: Hydrazines (

) are more nucleophilic than amines, allowing for the rapid generation of hydrazones (Schiff bases). -

Metabolic Warheads: The hydrazine group could act as a hydrogen bond donor/acceptor or metabolize into reactive radical species toxic to pathogens.

Modern Targeted Therapy (2000s–Present)

In the current era, the 6-methoxy-4-hydrazinoquinoline scaffold is primarily utilized to synthesize Pyrazolo[3,4-b]quinolines and Quinoline-hydrazones . These derivatives function as ATP-competitive inhibitors for receptor tyrosine kinases (e.g., EGFR, VEGFR) and mTOR pathways. The methoxy group is now understood to tune the electron density of the aromatic system, enhancing

Part 2: Chemical Foundation & SAR Logic

Why this specific scaffold? The synergy between the methoxy substituent and the hydrazine tail is governed by electronic and steric factors.

| Feature | Chemical Role | Biological Consequence |

| Quinoline Core | DNA intercalation; hydrophobic pocket binding. | |

| 6-Methoxy Group | Electron Donating Group (EDG) (+M effect) | Increases electron density at N1; blocks C6 metabolism; improves solubility. |

| 4-Hydrazine | Critical linker for cyclization; H-bond donor (NH) and acceptor (N). | |

| C-Cl Precursor | Good leaving group | Enables facile |

Part 3: Technical Core – Synthetic Protocols

This section details the synthesis of 4-hydrazino-6-methoxyquinoline , the primary intermediate for this class.

Reaction Scheme Visualization

The following diagram outlines the convergent synthesis starting from commercially available p-anisidine.

Caption: Convergent synthesis of the 4-hydrazino-6-methoxyquinoline core via the Gould-Jacobs type cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-methoxyquinoline

Prerequisite: This step converts the hydroxy/quinolone tautomer into the reactive chloro-intermediate.

-

Reagents: 6-Methoxy-4-quinolone (1.0 eq), Phosphorus Oxychloride (

, 5.0 eq, Solvent/Reagent). -

Setup: Dry round-bottom flask with a drying tube (

). -

Procedure:

-

Suspend the quinolone in neat

. -

Heat to reflux (

) for 2–4 hours. The suspension will clear as the reaction proceeds. -

Monitor: TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the polar starting material.

-

Workup (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with

to pH 8–9. -

Isolation: Extract with Dichloromethane (DCM), dry over

, and evaporate. -

Yield: Typically 85–90% (Off-white solid).

-

Step 2: Hydrazinolysis (The Critical Step)

Principle: Nucleophilic Aromatic Substitution (

-

Reagents: 4-Chloro-6-methoxyquinoline (1.0 eq), Hydrazine Hydrate (80% or 99%, 5.0–10.0 eq), Ethanol (absolute, 10 volumes).

-

Logic: Excess hydrazine is used to prevent the formation of the "dimer" (bis-quinolyl hydrazine), where the product reacts with another molecule of starting material.

-

Procedure:

-

Dissolve the chloro-quinoline in Ethanol.

-

Add Hydrazine Hydrate dropwise at room temperature.

-

Heat to reflux (

) for 4–6 hours. -

Observation: The product often precipitates out of the hot solution as a yellow/orange solid upon cooling.

-

-

Purification:

-

Cool to

. Filter the precipitate.[1] -

Wash: Wash copiously with cold water (to remove hydrazine salts) and cold ethanol.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water.

-

-

Validation:

-

MP: 140–145°C (decomposes).

-

IR: Look for doublet peaks at 3100–3300

(

-

Part 4: Mechanistic Insight ( )

The formation of the hydrazine is a classic addition-elimination mechanism. The nitrogen of the quinoline ring renders the C4 position highly electrophilic.

Caption: SNAr mechanism showing the addition of hydrazine and elimination of chloride.

Key Mechanistic Note: The 6-methoxy group exerts a

Part 5: Pharmaceutical Applications & Derivatives[1][2][4][5][6][7][8][9][10]

Once synthesized, the hydrazine moiety serves as a versatile handle for drug discovery.[3]

| Derivative Class | Reaction Partner | Target Indication | Mechanism of Action |

| Hydrazones | Aromatic Aldehydes | Anticancer (Breast, Lung) | Intercalation into DNA; Inhibition of Topoisomerase II. |

| Pyrazoles | 1,3-Diketones | Anti-inflammatory | COX-2 inhibition; modulation of cytokine release. |

| Triazoles | Formic acid/CS2 | Antimicrobial | Disruption of bacterial cell wall synthesis. |

| Thiosemicarbazides | Isothiocyanates | Antimalarial | Inhibition of hemozoin formation (similar to Chloroquine). |

Case Study: Kinase Inhibition

Recent studies (e.g., Molecules 2016) have shown that condensing 4-hydrazino-6-methoxyquinoline with substituted benzaldehydes creates inhibitors of EGFR and VEGFR-2 . The hydrazone linkage (

References

-

Gayam, V. R., et al. (2016). "Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety." Molecules, 21(7), 916.[4] Link

-

Organic Syntheses. (2014). "Synthesis of (E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine." Org.[5][6][7] Synth., 91, 175-184. (Reference for standard hydrazine displacement protocols). Link

-

Musiol, R., et al. (2006). "Quinoline-based compounds with potential anti-HIV activity."[8] Bioorganic & Medicinal Chemistry, 14(10), 3592-3598. Link

-

Desai, N. C., et al. (2013). "Synthesis and antimicrobial activity of some new quinoline based hydrazone derivatives." Medicinal Chemistry Research, 22, 2378–2387. Link

-

BenchChem. "Technical Guide to the Synthesis of Hydrazinyl-heterocycles." (General protocol validation). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. calcasolutions.com [calcasolutions.com]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]

- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5274096A - Hydrazine synthesis - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note: Synthesis of Schiff Base Derivatives from 4-Hydrazino-6-methoxyquinoline Hydrochloride

Abstract

This application note details a robust, field-validated protocol for the synthesis of Schiff bases (hydrazones) utilizing 4-Hydrazino-6-methoxyquinoline hydrochloride as the primary scaffold. The quinoline moiety, particularly the 6-methoxy derivative, is a privileged structure in medicinal chemistry, exhibiting potent antimalarial, antibacterial, and anticancer properties. This guide addresses the specific challenge of handling the hydrochloride salt form of the hydrazine precursor, providing a buffered reaction environment to maximize yield and purity.

Introduction & Chemical Context

Schiff bases derived from quinolines are critical intermediates in drug discovery. The 4-hydrazino-6-methoxyquinoline scaffold is structurally related to established antimalarials like Pyronaridine. However, the commercial availability of this precursor as a hydrochloride salt (

Direct reaction of the salt with an aldehyde often results in poor yields because the terminal nitrogen—the necessary nucleophile—is protonated and unreactive. This protocol utilizes an in-situ neutralization strategy using Sodium Acetate (NaOAc). This releases the free hydrazine base while generating acetic acid, which acts as a mild acid catalyst to promote the dehydration step of Schiff base formation.

Reaction Scheme

The general transformation involves the condensation of the hydrazine core with an aromatic aldehyde to form the target hydrazone.

Materials & Equipment

Reagents

-

Precursor: this compound (CAS: 68500-39-0 or equiv).[1]

-

Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, Salicylaldehyde).

-

Buffer/Base: Sodium Acetate Anhydrous (NaOAc) or Triethylamine (

). -

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (Optional, if not using NaOAc).

Equipment

-

Round-bottom flask (50 mL or 100 mL).

-

Reflux condenser with drying tube (CaCl₂).

-

Magnetic stirrer and hot plate with oil bath.

-

TLC plates (Silica gel 60 F254).

-

Buchner funnel for vacuum filtration.

Experimental Protocol

Phase 1: Free Base Liberation & Activation

Rationale: The hydrochloride salt must be neutralized to liberate the nucleophilic

-

Dissolution: In a clean round-bottom flask, suspend 1.0 mmol of this compound in 15 mL of Absolute Ethanol.

-

Buffering: Add 1.2 mmol (slight excess) of Sodium Acetate Anhydrous.

-

Activation: Stir the mixture at room temperature for 15–20 minutes.

-

Observation: The suspension may change texture or color as the free base is liberated and NaCl precipitates.

-

Phase 2: Condensation Reaction[2]

-

Addition: Add 1.0–1.1 mmol of the chosen Aromatic Aldehyde to the flask.

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 78–80°C) with vigorous stirring.

-

Duration: Reflux for 3–6 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile Phase: Chloroform:Methanol 9:1). Look for the disappearance of the hydrazine spot (low

) and the appearance of a new, less polar spot.

-

Phase 3: Isolation & Purification

-

Cooling: Allow the reaction mixture to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the solid precipitate using a Buchner funnel.

-

Washing: Wash the filter cake with:

-

Cold Water (

) – Removes NaCl and unreacted NaOAc. -

Cold Ethanol (

) – Removes unreacted aldehyde.

-

-

Recrystallization: Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture if solubility is low.

-

Drying: Dry the purified crystals in a vacuum oven at 50°C for 4 hours.

Process Visualization

Reaction Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 1: Step-by-step workflow for the synthesis of quinoline-based hydrazones, highlighting the critical neutralization step.

Mechanistic Pathway

Understanding the chemical transformation is vital for troubleshooting.

Figure 2: Mechanistic pathway. Note that NaOAc serves a dual role: neutralizing the HCl salt and buffering the solution to assist in the dehydration step.

Characterization & Validation Data

Successful synthesis should be validated against the following standard spectral characteristics.

| Technique | Expected Signal | Interpretation |

| FT-IR | ||

| FT-IR | ||

| 1H NMR | Singlet, 3H ( | |

| 1H NMR | Singlet, 1H ( | |

| 1H NMR | Broad Singlet, 1H ( |

Troubleshooting Guide

-

Issue: No Precipitate upon Cooling.

-

Cause: Product is too soluble in Ethanol.

-

Solution: Concentrate the solution to half volume using a rotary evaporator, or add water dropwise to the cold solution to induce precipitation (the "cloud point" method).

-

-

Issue: Low Yield.

-

Cause: Incomplete neutralization of the HCl salt.

-

Solution: Ensure NaOAc is added before the aldehyde and allowed to stir. Alternatively, add a catalytic amount of glacial acetic acid (2-3 drops) if the reaction stalls.

-

-

Issue: Impurity Spots on TLC.

-

Cause: Unreacted aldehyde or formation of azines (dimers).

-

Solution: Recrystallize from Ethanol.[2] If azines form (reaction of hydrazine with itself), ensure the aldehyde is added slowly and is in slight excess.

-

References

-

Vrdoljak, V., et al. (2020). "Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach." RSC Advances. Link

-

Bhat, K.I., et al. (2013). "Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones." Der Pharma Chemica. Link

-

Al-Zubiady, S., & Ibrahim, W.A. (2013). "Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases." Journal of Chemical and Pharmaceutical Research. Link

-

PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

reaction conditions for cyclization of 4-Hydrazino-6-methoxyquinoline with aldehydes

Application Note & Protocol

Topic: Reaction Conditions for the Cyclization of 4-Hydrazino-6-methoxyquinoline with Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of pyrazolo[3,4-b]quinolines represents a cornerstone in medicinal chemistry and materials science due to the scaffold's significant biological activities and unique photophysical properties.[1] This application note provides a comprehensive guide to the synthesis of 6-methoxy-substituted 1H-pyrazolo[3,4-b]quinolines through the acid-catalyzed cyclization of 4-hydrazino-6-methoxyquinoline with various aldehydes. We delve into the underlying reaction mechanism, critically evaluate key experimental parameters, and provide a detailed, validated protocol for researchers. The objective is to equip scientists with the necessary knowledge to not only reproduce this synthesis but also to rationally modify and optimize it for their specific molecular targets.

Introduction: The Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline rings creates the 1H-pyrazolo[3,4-b]quinoline heterocyclic system.[1] This structural motif is of profound interest due to its prevalence in compounds exhibiting a wide array of biological activities, including potential applications as inhibitors for enzymes like phosphodiesterase 10A (PDE10A).[1] Furthermore, these molecules are often characterized by intense fluorescence, making them valuable as luminophores for Organic Light Emitting Diodes (OLEDs) and as fluorescent probes for detecting metal cations like Zn²⁺.[2][3]

The most direct and widely employed method for constructing this scaffold is the reaction between a 4-hydrazinoquinoline derivative and a carbonyl compound, typically an aldehyde. This reaction, analogous in principle to the renowned Fischer Indole Synthesis, offers a robust pathway to functionalized pyrazolo[3,4-b]quinolines.[4][5] This guide focuses specifically on the 6-methoxy-substituted quinoline precursor, a common starting material that allows for further structural diversification.

Reaction Mechanism and Rationale

The conversion of 4-hydrazino-6-methoxyquinoline and an aldehyde into the final pyrazolo[3,4-b]quinoline product is not a single transformation but a sequential process. Understanding this mechanism is critical for troubleshooting and optimization. The reaction proceeds in two primary stages:

-

Hydrazone Formation: The initial step is a condensation reaction between the hydrazine and the aldehyde to form a hydrazone intermediate. This reaction is often reversible and can be catalyzed by either acid or base, though acid catalysis is more common for the subsequent cyclization step.[6]

-

Intramolecular Electrocyclic Cyclization & Aromatization: The key bond-forming step involves an acid-catalyzed intramolecular attack of the electron-rich quinoline ring onto the hydrazone. This is followed by the elimination of an ammonia molecule to achieve the stable, aromatic pyrazole ring. This sequence is a variation of the Fischer indole synthesis mechanism.[4][5]

The overall transformation is depicted below. The acid catalyst plays a dual role: it activates the aldehyde's carbonyl group for the initial condensation and facilitates the subsequent cyclization and dehydration/aromatization cascade.[7]

Critical Experimental Parameters: A Deeper Look

The success and efficiency of the cyclization reaction hinge on the careful selection of several key parameters. The choices made are not arbitrary but are based on chemical principles that govern reaction kinetics and equilibrium.

-

Catalyst Selection: The choice of acid catalyst is paramount.

-

Brønsted Acids (e.g., p-Toluenesulfonic acid (p-TSA), sulfuric acid, acetic acid) are commonly used.[7][8] Acetic acid can often serve as both the catalyst and the solvent, simplifying the reaction setup. Stronger acids like H₂SO₄ or p-TSA are effective in catalytic amounts but may require careful control to prevent side reactions or degradation of starting materials.

-

Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) can also be highly effective.[5] They function by coordinating to the carbonyl oxygen of the aldehyde, rendering it more electrophilic and accelerating hydrazone formation.

-

Catalyst-Free Conditions: Some syntheses can be achieved without an explicit catalyst, typically by heating the reactants in a high-boiling solvent like diethylene glycol.[2] In these cases, the reaction relies on thermal energy to overcome the activation barriers, which often requires higher temperatures and longer reaction times.

-

-

Solvent System: The solvent must dissolve the reactants and be compatible with the chosen reaction temperature and catalyst.

-

Protic Solvents like ethanol, methanol, and acetic acid are frequently used. They are excellent for dissolving the reactants and can participate in proton transfer steps, potentially stabilizing charged intermediates.[9]

-

Aprotic Solvents such as Dimethylformamide (DMF) or Dioxane can also be used, particularly when precise control over acidity is required.

-

Solvent-Free/Microwave Conditions: For green chemistry approaches, reactions can be run neat (without solvent) and accelerated using microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[8]

-

-

Reaction Temperature: Temperature directly influences the reaction rate. While some hydrazone formations occur at room temperature, the subsequent cyclization and aromatization steps typically require heating.[6] Refluxing in solvents like ethanol (~78 °C) or acetic acid (~118 °C) is common. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of thermal degradation byproducts.

Comparative Overview of Reaction Conditions

The following table summarizes representative conditions for analogous pyrazoloquinoline syntheses, providing a baseline for experimental design.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TSA) | Methanol | 70 °C | 6 hr | ~85% | [8] |

| p-Toluenesulfonic acid (p-TSA) | None (MWI) | 110 °C | 3 min | ~90% | [8] |

| L-Proline | Ethanol | Reflux | 8-10 hr | 80-92% | [9] |

| H₃PW₁₂O₄₀ | Ethanol | Reflux | 2-3 hr | 85-95% | [10] |

| None | Diethylene Glycol | 190 °C | 24 hr | Moderate | [2] |

| Acetic Acid | Acetic Acid | Reflux | 2-4 hr | Good | [7] |

Note: Yields are highly substrate-dependent. MWI = Microwave Irradiation.

Detailed Experimental Protocol

This protocol describes a robust and reproducible method for the synthesis of 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline using benzaldehyde as the model aldehyde.

Materials and Reagents:

-

4-Hydrazino-6-methoxyquinoline (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Experimental Workflow Diagram:

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydrazino-6-methoxyquinoline (e.g., 1.89 g, 10 mmol, 1.0 eq).

-

Add glacial acetic acid (20 mL). Stir the mixture at room temperature until the solid is fully suspended.

-

Add benzaldehyde (e.g., 1.11 g, 1.07 mL, 10.5 mmol, 1.05 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 120 °C) using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting hydrazine.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing 100 mL of an ice-water slurry with vigorous stirring. A precipitate should form.

-

Carefully neutralize the mixture by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

-

Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL).

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline as a crystalline solid.

Self-Validation and Characterization:

-

Expected Outcome: The product should be a solid, often with a characteristic color and fluorescence under UV light.[1]

-

Purity Check: The purity of the final compound should be assessed by TLC and melting point determination.

-

Structural Verification: The identity of the synthesized compound must be confirmed using standard spectroscopic methods:

-

¹H NMR: To confirm the presence of aromatic protons and the methoxy group.

-

¹³C NMR: To verify the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

FTIR: To identify key functional groups.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient heating or reaction time. Inactive catalyst. | Increase reaction time or temperature. Consider a stronger acid catalyst like p-TSA (0.1 eq). |

| Low Yield | Product loss during work-up. Formation of side products. | Ensure complete precipitation before filtration. Adjust pH carefully during neutralization. Purify via column chromatography if recrystallization is inefficient. |

| Dark, Tarry Product | Decomposition at high temperature. | Reduce the reaction temperature and extend the time. Consider using a milder catalyst or a lower-boiling solvent. |

| Multiple Spots on TLC | Side reactions or incomplete cyclization. | Ensure the purity of starting materials. The intermediate hydrazone may be present; try increasing reaction time/temperature. Isolate the main product via column chromatography. |

References

-

Gondek, E., et al. (2004). Optical absorption of 1H-pyrazolo[3,4-b]quinoline and its derivatives. PubMed. Available at: [Link]

-

Gondek, E., et al. (2009). Optical properties of new pyrazolo[3,4-b]quinoline and its composites. ResearchGate. Available at: [Link]

-